molecular formula C17H20O6 B14334177 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- CAS No. 101241-18-3

2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)-

Cat. No.: B14334177
CAS No.: 101241-18-3
M. Wt: 320.3 g/mol
InChI Key: ZUKOXDSUDPXXEX-AAOUONPWSA-N
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Description

2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is a complex organic compound with a unique structure that includes a benzopyran ring, carboxylic acid group, hydroxymethyl group, methoxy group, and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of Functional Groups: The hydroxymethyl and methoxy groups can be introduced through reactions such as hydroxymethylation and methylation, respectively.

    Formation of the Pentenyl Side Chain: This can be achieved through reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond in the side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is unique due to its specific combination of functional groups and the presence of a pentenyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

101241-18-3

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(2S)-7-(hydroxymethyl)-5-methoxy-2-[(E)-4-oxopent-2-enyl]-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C17H20O6/c1-10(19)4-3-5-12-6-7-13-14(22-2)8-11(9-18)15(17(20)21)16(13)23-12/h3-4,8,12,18H,5-7,9H2,1-2H3,(H,20,21)/b4-3+/t12-/m1/s1

InChI Key

ZUKOXDSUDPXXEX-AAOUONPWSA-N

Isomeric SMILES

CC(=O)/C=C/C[C@@H]1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC

Canonical SMILES

CC(=O)C=CCC1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC

Origin of Product

United States

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